molecular formula C6H5N2NaO3 B1310074 Sodium 2-amino-4-nitrophenolate CAS No. 61702-43-0

Sodium 2-amino-4-nitrophenolate

Cat. No. B1310074
CAS RN: 61702-43-0
M. Wt: 176.11 g/mol
InChI Key: QROXVHUAKDVYQE-UHFFFAOYSA-M
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Description

Sodium 2-amino-4-nitrophenolate is a compound that has been studied for its nonlinear optical properties. It is a highly polarizable material that has been shown to have a significant second harmonic generation (SHG) efficiency. This compound is of interest due to its potential applications in the field of optics, particularly in the development of new materials for optical devices.

Synthesis Analysis

The synthesis of Sodium 2-amino-4-nitrophenolate involves the growth of single crystals by slow solvent evaporation, using water and methanol as solvents. The successful growth of these crystals is crucial for their application in nonlinear optics, as the quality of the crystal can significantly affect its optical properties .

Molecular Structure Analysis

The molecular structure of Sodium 2-amino-4-nitrophenolate has been analyzed using single X-ray analysis. The crystal structure is found to be highly transparent between 1500 and 300 nm, which is an important characteristic for optical materials. The structure is composed of two distinct organic chromophores with calculated molecular hyperpolarizabilities, organized in herringbone motifs along inorganic chains of NaO6 edge shared octahedra .

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving Sodium 2-amino-4-nitrophenolate, the unique proton shared between the two chromophores respecting the twofold symmetry is a remarkable feature of its chemical structure. This feature may play a role in the compound's reactivity and interactions with other substances .

Physical and Chemical Properties Analysis

The physical and chemical properties of Sodium 2-amino-4-nitrophenolate include its microhardness, dielectric properties, and photoconductivity. The microhardness of the crystal increases with an increase in load, and the hardness number is higher for methanol grown crystals compared to those grown in water. The electrical conductivity, evaluated from the cole-cole plot, is found to be 1.26 × 10^-5 mho m^-1. The dielectric constant of the crystal is low and remains independent at higher frequencies. Additionally, the crystal exhibits prominent photoconduction due to trap energy levels formed by the Na+ ions .

The SHG efficiency of Sodium 2-amino-4-nitrophenolate is a key property for its use in nonlinear optics. The Kurtz powder test has been used to study the SHG efficiency, and scanning electron microscope analysis indicates that the major part of the crystal surface is free from inclusion and dislocation, which is beneficial for its optical applications .

Scientific Research Applications

Wastewater Treatment

  • Scientific Field : Environmental Science
  • Application Summary : Sodium 2-amino-4-nitrophenolate is used as a growth promoter to regulate the metabolism of microorganisms involved in denitrification, an efficient and low-cost method to treat wastewater .
  • Methods of Application : The compound is added to the wastewater, where it promotes the growth of denitrifying microorganisms. In one study, a concentration of 15 mg/L was found to increase the removal rate of strain Q1 by 25.88% at 72 hours .
  • Results : The addition of Sodium 2-amino-4-nitrophenolate significantly improved the bacterial denitrification efficiency, showing an increase in the removal rate of 13.08% in 72 hours. It also improved the efficiency of reducing the chemical oxygen demand of the effluent .

Catalytic Reduction of 4-Nitrophenol

  • Scientific Field : Nanotechnology
  • Application Summary : Sodium 2-amino-4-nitrophenolate is used in the catalytic reduction of 4-nitrophenol (4-NP), a benchmark reaction to assess the activity of nanostructured materials .
  • Methods of Application : The compound is used in the presence of various reducing agents, such as NaBH4 and hydrazine (N2H4), to catalyze the reduction of 4-NP in an aqueous environment .
  • Results : The catalytic reduction of 4-NP is a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .

Safety And Hazards

Sodium 2-amino-4-nitrophenolate is irritating to eyes and skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing . This product is also flammable and explosive .

Future Directions

The Sodium 2-amino-4-nitrophenolate market is expected to grow, driven by various factors such as technological advancements, changing consumer behaviors, regulatory shifts, and global trends . Strategic collaborations and partnerships are pivotal in shaping growth definitions in the Sodium 2-amino-4-nitrophenolate market .

properties

IUPAC Name

sodium;2-amino-4-nitrophenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H,7H2;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROXVHUAKDVYQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052293
Record name Sodium 2-amino-4-nitrophenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-amino-4-nitrophenolate

CAS RN

61702-43-0
Record name Phenol, 2-amino-4-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-nitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 2-amino-4-nitrophenoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-amino-4-nitrophenoxide
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Synthesis routes and methods

Procedure details

A suspension of 202.6 parts of 2,4-dinitrochlorobenzene in 300 parts of water and 7 parts of 32.6% strength sodium hydroxide solution is heated to about 90° C., and 256 parts of 32.6% strength sodium hydroxide solution are added at 90° to 95° C. in the course of about 3 hours, whilst stirring. The mixture is subsequently stirred at 90° to 95° C. for about 2 hours and 400 parts of water and 184 parts of ammonium chloride are added to the resulting 2,4-dinitrophenolate suspension, whereupon a pH value of 7.0 is established. 580 parts of a 31.9% strength hydrosulphide solution are then metered in at 70° to 75° C. in the course of about 45 minutes, whilst stirring continuously and continuously monitoring the pH value of the reduction batch, which rises to 8.6. The mixture is subsequently stirred at 70° to 75° C. for about 45 minutes. 40 parts of sodium chloride are then sprinkled in and the reaction mixture is then cooled to about 5° C. and filtered. 410 parts of a 39.6% strength aqueous press cake of sodium 2-amino-4-nitrophenolate, corresponding to 92% of the theoretical yield, are obtained. 410 parts of this press cake are introduced into 1,000 parts of water and are dissolved at pH ~1 with 225 parts of 30% strength aqueous hydrochloric acid. The sulphur is then filtered off and 116 parts of 32.6% strength sodium hydroxide solution are added to the aqueous solution of 2-amino-4-nitrophenol hydrochloride in order to establish a pH of 5. The yellow suspension of 2-amino-4-nitrophenol is subsequently stirred at 5° to 10° C. for about 1 hour and the product which has separated out is isolated by filtration. 324 parts of a 41.9% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 135.8 parts of 100% pure 2-amino-4-nitrophenol (88% of theory, relative to 2,4-dinitrochlorobenzene) are obtained. A dried sample has a sulphur content of <0.1% and a melting point of 144° C.
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